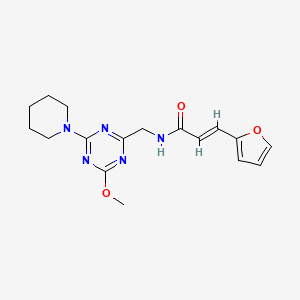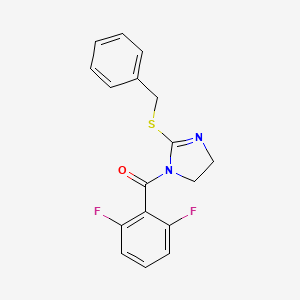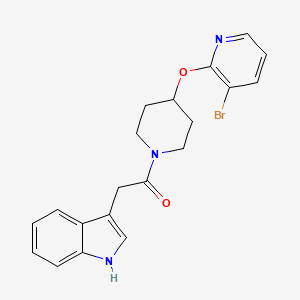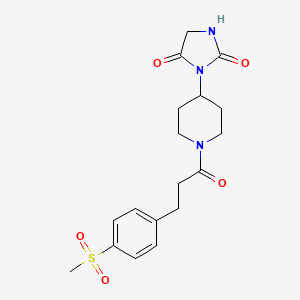![molecular formula C19H24N4O B2943906 2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950301-16-3](/img/structure/B2943906.png)
2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry due to their high impact and significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A microwave-assisted copper-catalyzed approach has also been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of Pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . Additionally, a copper-catalyzed 1,3 dipolar cycloaddition reaction has been used to transform synthesized glycone and aglycone intermediates .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been extensively studied. These compounds are synthesized through various chemical reactions, involving key intermediates such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. The structural elucidation of these compounds is achieved using techniques such as IR, MS, 1H-NMR, and 13C-NMR spectral data (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Biological Activities
These pyrazolo[1,5-a]pyrimidine derivatives have been screened for their cytotoxic activities against various cancer cell lines. The research indicates that certain derivatives exhibit promising cytotoxic effects, particularly against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Regioselective Synthesis and Pharmacological Evaluation
The regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs has been achieved using environmentally benign methods. These methods utilize ultrasound irradiation and aqueous media, facilitating the synthesis process and enhancing yield. The synthesized compounds have been evaluated for their anti-inflammatory and anti-cancer activities, showing promising results. This suggests their potential application in developing new therapeutic agents (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have been studied for their potential impact in medicinal chemistry . They have been found to have anticancer potential and enzymatic inhibitory activity . .
Biochemical Pathways
Given the anticancer and enzymatic inhibitory activity of similar compounds, it’s likely that it affects pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been found to have anticancer effects, suggesting that they may lead to cell death or inhibit cell growth .
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science . The future directions in this field involve improving the process efficiency, minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . There is also a focus on the potential applications of these compounds, particularly in the development of new drugs .
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13(2)9-10-20-18-11-14(3)21-19-12-16(22-23(18)19)15-7-5-6-8-17(15)24-4/h5-8,11-13,20H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGHLVIKDHDKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2943824.png)



![[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid](/img/structure/B2943828.png)
![4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2943831.png)
![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2943833.png)





![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)